molecular formula C8H7Cl2FO B14066466 1,2-Dichloro-4-ethoxy-3-fluorobenzene

1,2-Dichloro-4-ethoxy-3-fluorobenzene

Cat. No.: B14066466
M. Wt: 209.04 g/mol
InChI Key: LLQFXNVQDYMIBK-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H7Cl2FO. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one ethoxy group, and one fluorine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dichloro-4-ethoxy-3-fluorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require a catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including halogenation and etherification reactions. The use of tubular diazotization reaction technology can enhance the stability and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-ethoxy-3-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents like sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives.

Scientific Research Applications

1,2-Dichloro-4-ethoxy-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-ethoxy-3-fluorobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions to yield the final product .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dichloro-2-fluorobenzene
  • 2,4-Dichloro-1-fluorobenzene
  • 1,3-Dichloro-4-fluorobenzene

Uniqueness

1,2-Dichloro-4-ethoxy-3-fluorobenzene is unique due to the presence of the ethoxy group, which influences its reactivity and chemical properties. This makes it distinct from other similar compounds that may only have halogen substitutions .

Properties

Molecular Formula

C8H7Cl2FO

Molecular Weight

209.04 g/mol

IUPAC Name

1,2-dichloro-4-ethoxy-3-fluorobenzene

InChI

InChI=1S/C8H7Cl2FO/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3

InChI Key

LLQFXNVQDYMIBK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)Cl)Cl)F

Origin of Product

United States

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